N-(3-Aminopropyl)-N-hexylheptanamide
Description
N-(3-Aminopropyl)-N-hexylheptanamide is a tertiary amide derivative featuring a 3-aminopropyl group, a hexyl chain, and a heptanamide backbone. The aminopropyl group is a critical moiety, known for enhancing interactions with metals, polymers, and biological systems due to its amine functionality .
Properties
CAS No. |
67138-90-3 |
|---|---|
Molecular Formula |
C16H34N2O |
Molecular Weight |
270.45 g/mol |
IUPAC Name |
N-(3-aminopropyl)-N-hexylheptanamide |
InChI |
InChI=1S/C16H34N2O/c1-3-5-7-9-12-16(19)18(15-11-13-17)14-10-8-6-4-2/h3-15,17H2,1-2H3 |
InChI Key |
ZYMVEPYXYYBRRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(CCCCCC)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-hexylheptanamide typically involves the reaction of hexylamine with 3-aminopropylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common coupling agents used in this synthesis include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-N-hexylheptanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-(3-Aminopropyl)-N-hexylheptanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-N-hexylheptanamide involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(3-Aminopropyl)-N-hexylheptanamide with structurally related compounds from the evidence, emphasizing functional groups and applications:
Key Observations:
- Impact of Cyclic vs. Linear Groups: Cyclic amines (e.g., pipecoline, pyrrolidinone in ) exhibit higher Ag(I) sorption than linear analogs, likely due to chelation efficiency. This compound’s linear chains may reduce metal affinity but improve solubility in non-polar matrices.
- Polymer vs. Monomer Structures: POLYAMINOPROPYL BIGUANIDE demonstrates that polymerized aminopropyl derivatives enhance antimicrobial activity and stability. The target compound’s monomeric structure may favor applications requiring lower molecular weight, such as surfactants or intermediates.
- Surface Functionalization : APTS shows that ethoxy groups enhance silica surface interactions. The hexyl and heptanamide groups in the target compound could increase hydrophobicity, making it suitable for lipid-based systems or drug delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
